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Introduction to CCD-LP01: A Potent Cationic Lipid
for Gene Delivery
CCD-LP01 (also known as LP-01) is a state-of-the-art ionizable cationic lipid designed for the

effective delivery of genetic material, such as messenger RNA (mRNA) and single-guide RNA

(sgRNA), into cells.[1][2][3][4] Its chemical structure, (9Z,12Z)-3-((4,4-

bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-

9,12-dienoate, underpins its function as a key component of Lipid Nanoparticles (LNPs). These

LNPs serve as a vehicle to protect the nucleic acid payload from degradation and facilitate its

uptake and subsequent release into the cytoplasm of target cells. CCD-LP01 is characterized

by a pKa of approximately 6.1, a property that is crucial for its mechanism of action.[1][3][5] At

a lower pH, such as that found in endosomes, the lipid becomes protonated, which is believed

to aid in the disruption of the endosomal membrane and the release of the genetic payload.

Furthermore, CCD-LP01 is biodegradable, which can lead to reduced bioaccumulation in the

liver compared to other ionizable lipids like MC3.[5]

This guide provides a comprehensive overview of the fundamental principles of CCD-LP01-

mediated gene delivery, including detailed formulation protocols, characterization techniques,

and in vivo applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15578899?utm_src=pdf-interest
https://www.caymanchem.com/product/37278/lp-01
https://www.invivochem.com/1799316-64-5.html
https://www.avantiresearch.com/en-gb/products/product/792371-lp-01
https://www.medchemexpress.com/ccd-lipid01.html
https://www.caymanchem.com/product/37278/lp-01
https://www.avantiresearch.com/en-gb/products/product/792371-lp-01
https://broadpharm.com/product/bp-26809
https://broadpharm.com/product/bp-26809
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Principles of CCD-LP01-Based Lipid
Nanoparticle Formulation
The successful delivery of nucleic acids using CCD-LP01 hinges on its formulation into a multi-

component LNP. Each component plays a critical role in the stability, delivery efficiency, and

biocompatibility of the nanoparticle.

Ionizable Cationic Lipid (CCD-LP01): At the heart of the LNP, CCD-LP01's primary role is to

electrostatically interact with the negatively charged nucleic acid backbone, facilitating

encapsulation.[6] Its ionizable nature—neutral at physiological pH and becoming positively

charged in the acidic environment of the endosome—is key to minimizing toxicity and

enabling endosomal escape.[6]

Helper Lipid (e.g., DSPC, DOPE): These neutral lipids contribute to the structural integrity of

the LNP.[6] They help to stabilize the lipid bilayer and can influence the fusogenicity of the

nanoparticle, which is important for endosomal escape.

Cholesterol: As a structural "helper" lipid, cholesterol is incorporated to modulate the fluidity

and stability of the lipid bilayer, contributing to the overall integrity of the LNP during

circulation.[6]

PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG) conjugated lipid is

included to provide a hydrophilic shield on the surface of the LNP. This "stealth" coating

reduces opsonization (the process of marking particles for phagocytosis) and extends the

circulation half-life of the nanoparticles in the bloodstream.[6]

The precise ratio of these components is critical for the efficacy of the LNP formulation.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of CCD-LP01-based LNPs

from comparative studies.

Table 1: Biophysical Characteristics of mRNA-LNPs
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Ionizable Lipid
Average Diameter
(nm)

Polydispersity
Index (PDI)

mRNA
Encapsulation
Efficiency (%)

LP-01 (CCD-LP01) < 100 < 0.2 High

ALC-0315 < 100 < 0.2 High

cKK-E12 ~150 < 0.2 Less Robust

Data sourced from a comparative study by Cayman Chemical.[7][8]

Table 2: In Vitro Luciferase Expression in A549 and Huh7 Cells

Ionizable Lipid Luciferase Expression (relative to control)

LP-01 (CCD-LP01) Significant induction

ALC-0315 Significant induction

cKK-E12 Significant induction

Note: Minimal differences were observed between the formulations at lower concentrations.[7]

Table 3: In Vivo Luciferase Expression (Intravenous Administration in BALB/c Mice)

Ionizable Lipid
Relative Potency of Luciferase
Expression (2 hours post-injection)

LP-01 (CCD-LP01) Notable expression

ALC-0315 Most potent

cKK-E12 Notable expression

Data sourced from a comparative study by Cayman Chemical.[7]

Table 4: In Vivo Organ Tropism of mRNA-LNPs (Ex Vivo Imaging 6 Hours Post-Injection)
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Ionizable Lipid
Primary Organ of
Accumulation

Organ Tropism Ranking

LP-01 (CCD-LP01) Liver Liver > Spleen > Lung

ALC-0315 Liver Liver > Spleen > Lung

cKK-E12 Liver Liver > Spleen > Lung

Minimal luciferase activity was observed in the kidneys and brain for all formulations.[7]

Visualizing the Fundamentals: Diagrams and
Workflows
The Structure of a CCD-LP01 Lipid Nanoparticle
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Caption: Schematic of a CCD-LP01 Lipid Nanoparticle encapsulating mRNA.
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Proposed Mechanism of Endosomal Escape
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Caption: The proposed pH-dependent endosomal escape mechanism of CCD-LP01 LNPs.
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Experimental Workflow for In Vivo Gene Delivery
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Caption: A typical workflow for the formulation and in vivo evaluation of CCD-LP01 LNPs.

Detailed Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol is adapted from established methods for LNP formulation.[7][8]

Preparation of Lipid Stock Solutions:

Dissolve CCD-LP01, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-

PEG 2000) in ethanol to create individual stock solutions. The concentrations will depend

on the desired final lipid ratios.

For example, a lipid mix could be prepared in ethanol with a molar ratio of 50:10:38.5:1.5

(CCD-LP01:DSPC:Cholesterol:DMG-PEG 2000).

Preparation of a Complete Lipid Mix:

Combine the individual lipid stock solutions in the desired molar ratios to create the final

lipid mixture in ethanol.

Preparation of the Aqueous Phase:
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Dilute the nucleic acid (e.g., luciferase mRNA) in an acidic aqueous buffer. A common

choice is 50 mM sodium acetate, pH 4.5.[7]

Microfluidic Mixing:

Load the lipid mixture (in ethanol) and the nucleic acid solution (in aqueous buffer) into

separate syringes for a microfluidic mixing system.

Set the total flow rate and the flow rate ratio. A typical ratio is 3:1 (aqueous:lipid).[7]

Initiate mixing. The rapid mixing of the two phases causes the self-assembly of the lipids

around the nucleic acid, forming the LNPs.

Purification and Buffer Exchange:

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4,

overnight to remove the ethanol and exchange the buffer.

For in vivo studies, the LNPs can be concentrated using centrifugal filter units (e.g., 30

MWCO Amicon concentrators) and sterile-filtered prior to injection.[7][8]

Characterization of LNPs
Size and Polydispersity Index (PDI) Measurement:

Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter

and the PDI of the LNP formulation.

Dilute a small aliquot of the LNP solution in PBS for measurement.

A low PDI (< 0.2) indicates a narrow and uniform particle size distribution.[8]

mRNA Encapsulation Efficiency:

This can be determined using a fluorescent RNA-binding dye (e.g., RiboGreen assay).

Measure the fluorescence of the LNP sample before and after the addition of a detergent

(e.g., 0.5% Triton X-100).
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The detergent disrupts the lipid nanoparticles, exposing the encapsulated mRNA to the

dye and resulting in a significant increase in fluorescence.

The encapsulation efficiency is calculated as: ((Fluorescence after detergent -

Fluorescence before detergent) / Fluorescence after detergent) * 100%.

In Vitro Transfection Protocol
This protocol is a general guideline and should be optimized for the specific cell line.

Cell Seeding:

Seed the target cells (e.g., A549 or Huh7) in a 96-well plate at a density that will result in

approximately 70-90% confluency at the time of transfection.

LNP Treatment:

Dilute the LNP-mRNA formulation in cell culture medium to the desired final

concentrations (e.g., 125, 250, or 500 ng/mL of mRNA).[7]

Remove the old medium from the cells and add the LNP-containing medium.

Incubation and Analysis:

Incubate the cells for a specified period (e.g., 24 hours).

To measure the expression of a reporter gene like luciferase, use a commercially available

assay kit (e.g., ONE-Glo™ assay) and measure luminescence with a plate reader.

In Vivo Biodistribution Study
All animal procedures must be performed in accordance with institutional and national

guidelines.

Animal Model:

Female BALB/c mice are a commonly used model.[7]

LNP Administration:
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Administer the LNP-mRNA formulation intravenously at a specified dose (e.g., 0.75

mg/kg).[7]

In Vivo Imaging:

At desired time points (e.g., 2 and 6 hours post-injection), anesthetize the mice and inject

a substrate for the reporter protein (e.g., D-luciferin for luciferase).

Image the animals using an in vivo imaging system (IVIS) to detect bioluminescence.

Ex Vivo Imaging:

At the end of the experiment, euthanize the mice and harvest the organs of interest (e.g.,

liver, spleen, lungs, kidneys, brain).

Place the organs in a plate with the substrate solution and image them using the IVIS to

quantify the reporter gene expression in each organ.

Conclusion
CCD-LP01 is a highly effective ionizable cationic lipid for the formulation of LNPs for gene

delivery. Its favorable biophysical properties, including a pKa that facilitates endosomal escape

and its biodegradable nature, make it a compelling choice for both in vitro and in vivo

applications. The protocols and data presented in this guide provide a solid foundation for

researchers and drug development professionals to harness the potential of CCD-LP01 in their

work. As with any delivery system, optimization of the LNP formulation and delivery parameters

for the specific application is crucial for achieving maximal therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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